molecular formula C19H18ClF3N2O3S B14984232 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-4-carboxamide

Cat. No.: B14984232
M. Wt: 446.9 g/mol
InChI Key: YBDNGGOAVCTXOD-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the use of various reagents and catalysts. One common synthetic route involves the reaction of 2-chloro-6-fluorobenzene with methanesulfonyl chloride to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with N-(3,4-difluorophenyl)piperidine-4-carboxamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to maximize yield and purity.

Chemical Reactions Analysis

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

  • 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(3,4-difluorophenyl)piperidine-4-carboxamide
  • 1-[(2-Bromo-6-fluorophenyl)methanesulfonyl]-N-(3,4-difluorophenyl)piperidine-4-carboxamide

These compounds share similar structural features but differ in the halogen atoms present, which can influence their chemical reactivity and biological activity. The uniqueness of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of fluorine and chlorine atoms, which may confer distinct properties and applications.

Properties

Molecular Formula

C19H18ClF3N2O3S

Molecular Weight

446.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(3,4-difluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H18ClF3N2O3S/c20-15-2-1-3-16(21)14(15)11-29(27,28)25-8-6-12(7-9-25)19(26)24-13-4-5-17(22)18(23)10-13/h1-5,10,12H,6-9,11H2,(H,24,26)

InChI Key

YBDNGGOAVCTXOD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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